

# FBPase-IN-2 Covalent Binding Site on FBPase: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *FBPase-IN-2*

Cat. No.: *B15141602*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the covalent binding of **FBPase-IN-2** to its target, Fructose-1,6-bisphosphatase (FBPase). It includes detailed experimental protocols for key assays, quantitative data on inhibitor potency, and visualizations of the relevant pathways and workflows.

Fructose-1,6-bisphosphatase is a key regulatory enzyme in gluconeogenesis, the metabolic pathway responsible for the synthesis of glucose from non-carbohydrate precursors. Its inhibition is a therapeutic strategy for managing type 2 diabetes by reducing excessive hepatic glucose production. **FBPase-IN-2** is a potent covalent inhibitor of FBPase, offering a promising avenue for drug development.

## Covalent Binding Site and Mechanism

**FBPase-IN-2** has been identified as a covalent inhibitor that targets a specific allosteric site on the FBPase enzyme. Through molecular docking, site-directed mutagenesis, and mass spectrometry, the covalent binding site has been pinpointed to Cysteine 128 (C128).<sup>[1][2][3]</sup>

The proposed mechanism of inhibition involves the covalent modification of the C128 residue by **FBPase-IN-2**. This modification induces a conformational change in the enzyme, likely disrupting the N125-S124-S123 allosteric pathway, which in turn affects the catalytic activity of FBPase.<sup>[1][3]</sup> This allosteric inhibition is distinct from the active site, providing a potential for high selectivity.

## Quantitative Data

The inhibitory potency of **FBPase-IN-2** has been quantified through in vitro enzyme assays. The following table summarizes the key quantitative data available for **FBPase-IN-2** and other relevant FBPase inhibitors for comparison.

Compound	Target	Assay Type	IC50 (μM)	Binding Site	Notes
FBPase-IN-2 (HS36)	FBPase	In vitro enzyme inhibition	0.15	C128 (covalent)	Potent covalent inhibitor. <a href="#">[1]</a>
AMP	FBPase	In vitro enzyme inhibition	1.3 - 9.7	Allosteric site	Natural allosteric inhibitor. <a href="#">[4]</a>
Disulfiram Derivatives	FBPase	In vitro enzyme inhibition	Potent	C128 (covalent)	Covalently modify the C128 site. <a href="#">[2]</a> <a href="#">[3]</a>

## Experimental Protocols

Detailed methodologies for the key experiments used to characterize the covalent binding of **FBPase-IN-2** to FBPase are provided below.

### Recombinant FBPase Expression and Purification

This protocol describes the overexpression and purification of FBPase, a necessary first step for in vitro assays.

- **Gene Cloning and Expression Vector:** The cDNA encoding for human FBPase is cloned into an expression vector, such as pET-28a, which incorporates a His-tag for affinity purification.
- **Transformation:** The expression vector is transformed into a suitable E. coli strain, such as BL21(DE3).

- Protein Expression:
  - An overnight culture of the transformed E. coli is used to inoculate a larger volume of LB medium containing the appropriate antibiotic.
  - The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
  - Protein expression is induced by the addition of isopropyl  $\beta$ -D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
  - The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance soluble protein expression.
- Cell Lysis:
  - Cells are harvested by centrifugation.
  - The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors).
  - Cells are lysed by sonication or high-pressure homogenization on ice.
  - The lysate is clarified by centrifugation to remove cell debris.
- Affinity Chromatography:
  - The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.<sup>[4][5]</sup>
  - The column is washed with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
  - FBPase is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
- Purification Verification: The purity of the eluted FBPase is assessed by SDS-PAGE. The concentration is determined using a Bradford assay or by measuring absorbance at 280 nm.

# Identification of Covalent Binding Site by Mass Spectrometry

This protocol outlines the general workflow for identifying the specific amino acid residue covalently modified by **FBPase-IN-2**.

- Protein-Inhibitor Incubation:
  - Purified FBPase is incubated with an excess of **FBPase-IN-2** at 37°C for a sufficient time to ensure covalent modification. A control sample with no inhibitor is prepared in parallel.
- Removal of Excess Inhibitor: The unbound inhibitor is removed by dialysis or using a desalting column.
- Protein Digestion:
  - The protein samples (both treated and untreated) are denatured, reduced, and alkylated.
  - The proteins are then digested into smaller peptides using a protease such as trypsin.
- LC-MS/MS Analysis:
  - The resulting peptide mixtures are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[\[6\]](#)[\[7\]](#)
  - The MS data is searched against the known sequence of FBPase to identify peptides.
- Data Analysis:
  - The mass spectra of the peptides from the **FBPase-IN-2**-treated sample are compared to the control.
  - A mass shift corresponding to the molecular weight of **FBPase-IN-2** on a specific peptide containing Cysteine 128 confirms the covalent modification at this site.[\[8\]](#)[\[9\]](#)
  - MS/MS fragmentation data is used to pinpoint the exact modified amino acid within the peptide.

## FBPase Enzyme Inhibition Assay (Malachite Green Assay)

This colorimetric assay is used to determine the IC<sub>50</sub> value of **FBPase-IN-2** by measuring the amount of inorganic phosphate produced from the hydrolysis of fructose-1,6-bisphosphate.[\[10\]](#) [\[11\]](#)

- Reagents and Buffers:
  - Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM KCl, 5 mM MgCl<sub>2</sub>.
  - FBPase Substrate: Fructose-1,6-bisphosphate.
  - FBPase Enzyme: Purified recombinant FBPase.
  - **FBPase-IN-2**: Serial dilutions in a suitable solvent (e.g., DMSO).
  - Malachite Green Reagent: A solution of Malachite Green, ammonium molybdate, and a stabilizing agent.
- Assay Procedure:
  - In a 96-well plate, add the assay buffer, FBPase enzyme, and varying concentrations of **FBPase-IN-2**. Include a control with no inhibitor.
  - Pre-incubate the plate at 37°C for a defined period to allow for inhibitor binding.
  - Initiate the enzymatic reaction by adding the FBPase substrate.
  - Incubate the reaction at 37°C for a specific time (e.g., 15-30 minutes).
  - Stop the reaction by adding the Malachite Green Reagent.
- Data Analysis:
  - Measure the absorbance at a specific wavelength (e.g., 620-650 nm).
  - The amount of phosphate produced is proportional to the absorbance.

- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

## Cellular Thermal Shift Assay (CETSA)

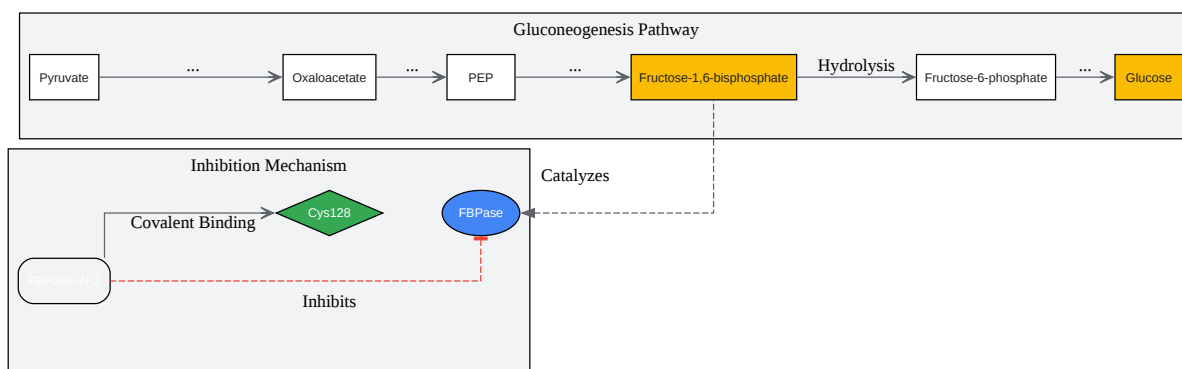
CETSA is a powerful method to verify target engagement of an inhibitor within a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

- Cell Culture and Treatment:
  - Culture a suitable cell line (e.g., HepG2) to 80-90% confluency.
  - Treat the cells with **FBPase-IN-2** at various concentrations or a vehicle control (DMSO) and incubate at 37°C for a specific duration.
- Thermal Challenge:
  - Harvest the cells and resuspend them in a suitable buffer.
  - Aliquot the cell suspension into PCR tubes.
  - Heat the samples at a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling.
- Cell Lysis and Protein Extraction:
  - Lyse the cells by freeze-thaw cycles or using a lysis buffer.
  - Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed.
- Protein Quantification:
  - Quantify the amount of soluble FBPase in the supernatant using a method such as Western blotting or ELISA.[\[16\]](#)
- Data Analysis:

- Generate melt curves by plotting the amount of soluble FBPase against the temperature for both the treated and untreated samples.
- A shift in the melting temperature ( $T_m$ ) of FBPase in the presence of **FBPase-IN-2** indicates target engagement.

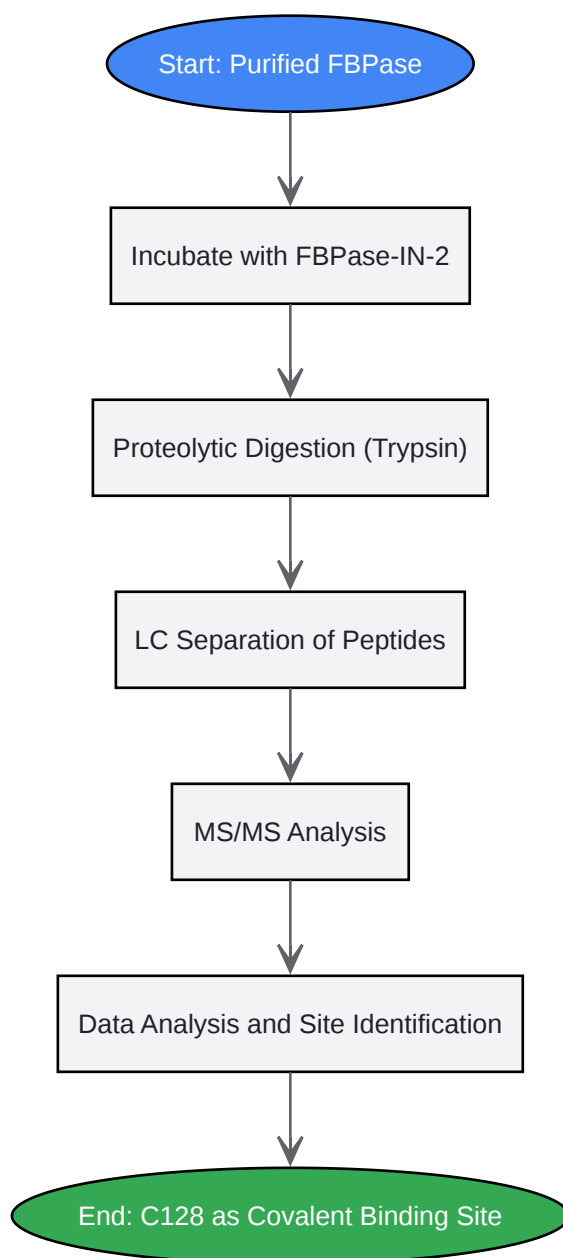
## Visualizations

The following diagrams, generated using Graphviz, illustrate key pathways and workflows.



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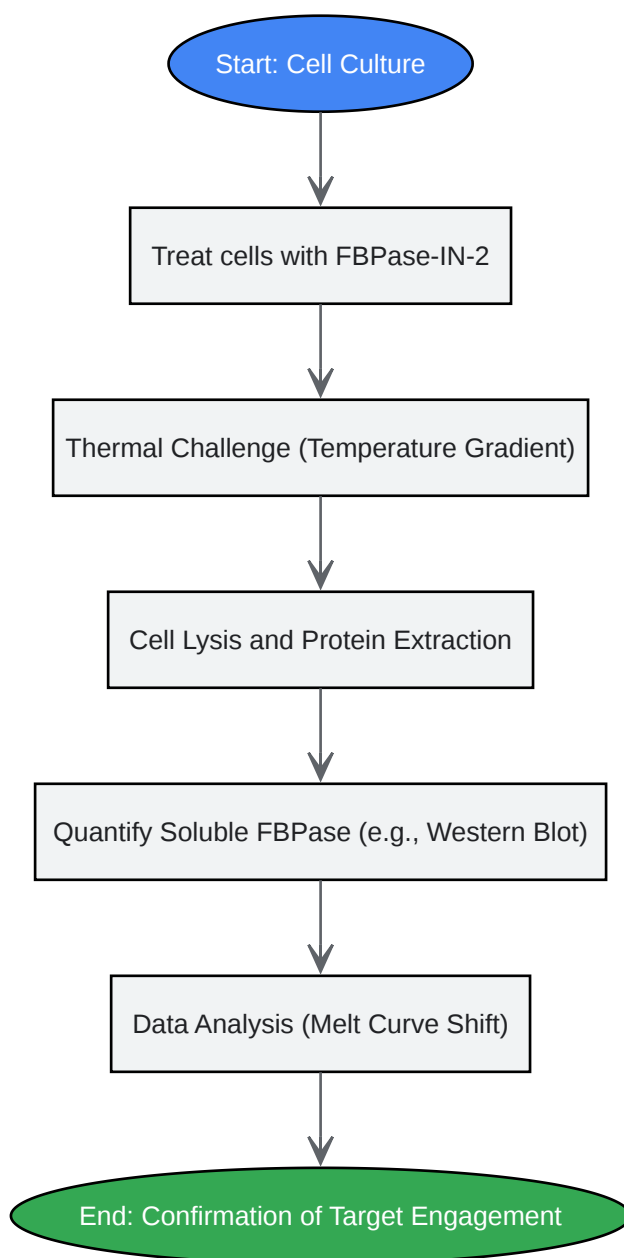
Caption: Signaling pathway of FBPase inhibition by **FBPase-IN-2**.



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Caption: Workflow for identifying the covalent binding site using mass spectrometry.





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Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

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